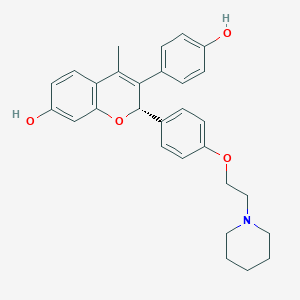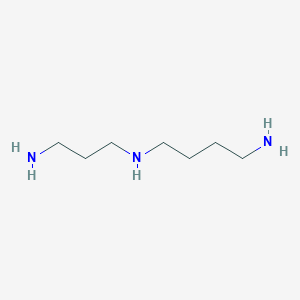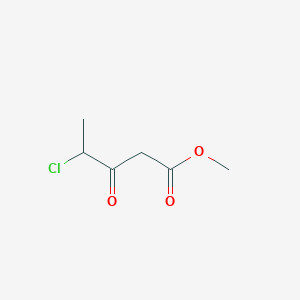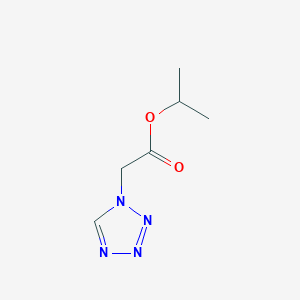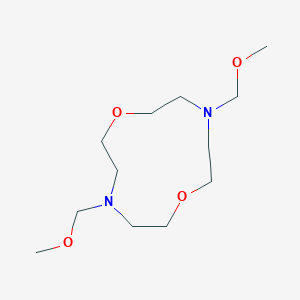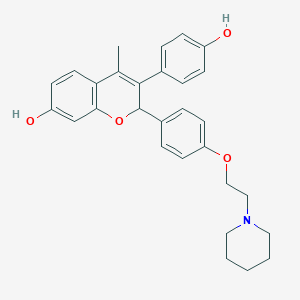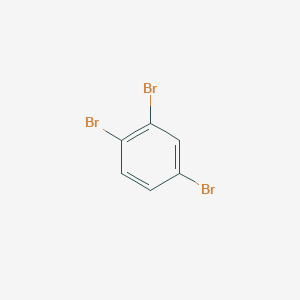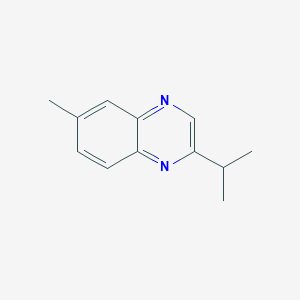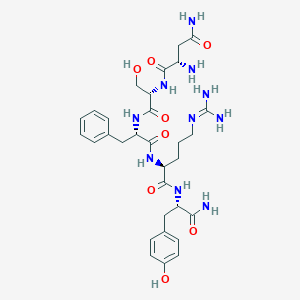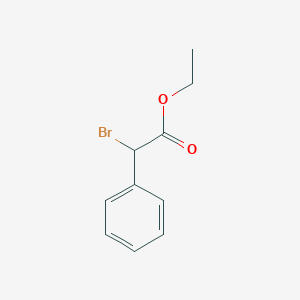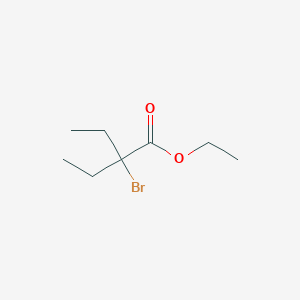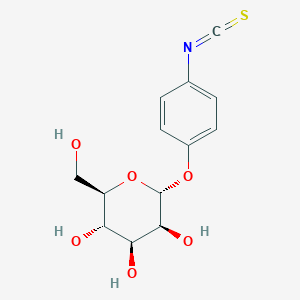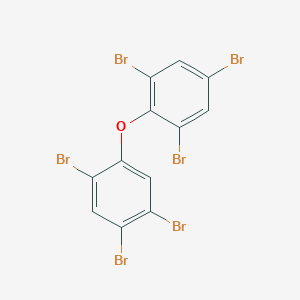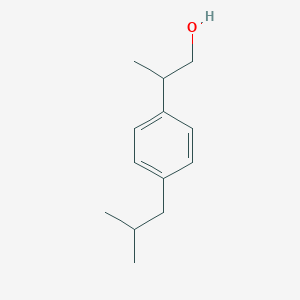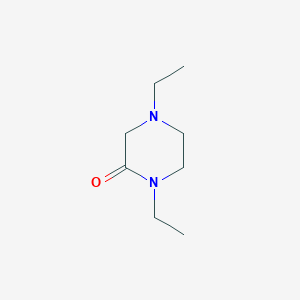
1,4-Diethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethylpiperazin-2-one, also known as DEP, is a chemical compound that has been widely used in scientific research applications. DEP is a heterocyclic organic compound that contains a piperazine ring and two ethyl groups. It is a colorless, odorless, and crystalline substance that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 1,4-Diethylpiperazin-2-one is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the piperazine ring. 1,4-Diethylpiperazin-2-one has also been shown to act as a chelating agent, which can bind to metal ions and form stable complexes.
Effets Biochimiques Et Physiologiques
1,4-Diethylpiperazin-2-one has been shown to have low toxicity and is not considered to be harmful to human health. However, it can cause irritation to the eyes and skin upon contact. 1,4-Diethylpiperazin-2-one has also been shown to have some pharmacological effects, such as antihistamine and anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Diethylpiperazin-2-one has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. 1,4-Diethylpiperazin-2-one is also a versatile building block that can be used for the synthesis of various compounds. However, 1,4-Diethylpiperazin-2-one has some limitations, such as its low solubility in some solvents and its relatively high cost compared to other building blocks.
Orientations Futures
1,4-Diethylpiperazin-2-one has the potential for further research and development in various fields. Some possible future directions include:
1. Development of new pharmaceuticals and agrochemicals based on 1,4-Diethylpiperazin-2-one as a building block.
2. Investigation of the mechanism of action of 1,4-Diethylpiperazin-2-one and its potential applications in organic reactions.
3. Synthesis of new piperazine-based compounds using 1,4-Diethylpiperazin-2-one as a starting material.
4. Exploration of the pharmacological effects of 1,4-Diethylpiperazin-2-one and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1,4-Diethylpiperazin-2-one is a versatile building block that has been extensively used in scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1,4-Diethylpiperazin-2-one could lead to the discovery of new compounds with potential applications in various fields.
Applications De Recherche Scientifique
1,4-Diethylpiperazin-2-one has been extensively used in scientific research as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. 1,4-Diethylpiperazin-2-one has also been used as a starting material for the synthesis of piperazine-based drugs such as antihistamines, antipsychotics, and antimalarials.
Propriétés
Numéro CAS |
155595-63-4 |
|---|---|
Nom du produit |
1,4-Diethylpiperazin-2-one |
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1,4-diethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-9-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3 |
Clé InChI |
XZOJPXWWMZWPSJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(C(=O)C1)CC |
SMILES canonique |
CCN1CCN(C(=O)C1)CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

